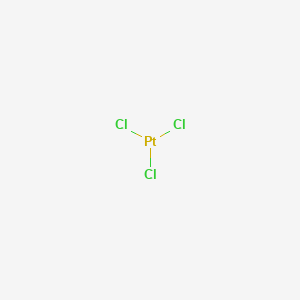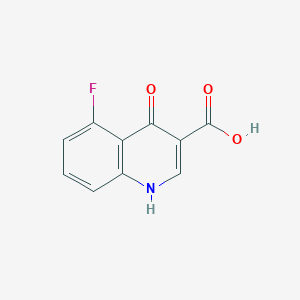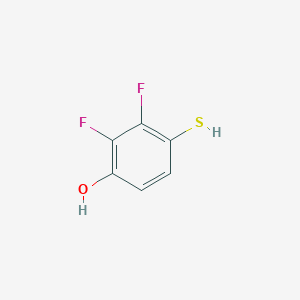
2,3-Difluoro-4-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-sulfanylphenol is an organic compound with the molecular formula C6H4F2OS It is characterized by the presence of two fluorine atoms and a sulfanyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-sulfanylphenol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as a phenol derivative, using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired difluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a difluorophenol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Difluorophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Difluoro-4-sulfanylphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-sulfanylphenol involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorophenol: Lacks the sulfanyl group, making it less reactive in redox reactions.
4-Sulfanylphenol: Does not contain fluorine atoms, resulting in different hydrogen bonding and electronic properties.
2,3-Difluoro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a sulfanyl group, leading to different reactivity and applications
Uniqueness
2,3-Difluoro-4-sulfanylphenol is unique due to the combination of fluorine and sulfanyl groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form strong hydrogen bonds, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H4F2OS |
|---|---|
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
2,3-difluoro-4-sulfanylphenol |
InChI |
InChI=1S/C6H4F2OS/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H |
Clé InChI |
WXQFBCXIVCBHNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


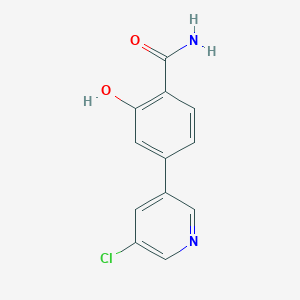

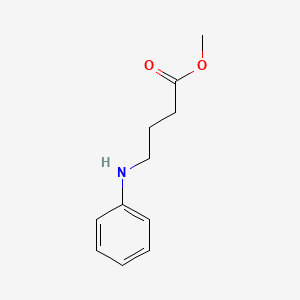
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)

![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)

